4-(2-Bromoethenyl)-1,1'-biphenyl

Description

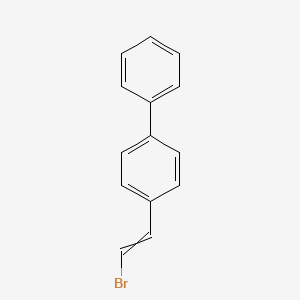

4-(2-Bromoethenyl)-1,1'-biphenyl (CAS: 41900-13-4) is a brominated aromatic compound with the molecular formula C₁₄H₁₃Br and a molar mass of 261.16 g/mol. Structurally, it consists of a biphenyl backbone substituted with a 2-bromoethyl group at the para position. Key physical properties include a predicted density of 1.301 g/cm³ and a boiling point of 342.4°C . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functional materials for optoelectronics.

Properties

CAS No. |

671224-96-7 |

|---|---|

Molecular Formula |

C14H11Br |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-(2-bromoethenyl)-4-phenylbenzene |

InChI |

InChI=1S/C14H11Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11H |

InChI Key |

VFVRPOOBPFHYDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethenyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl followed by the introduction of an ethenyl group. One common method is the electrophilic aromatic substitution reaction where 1,1’-biphenyl is treated with bromine in the presence of a catalyst to form 4-bromo-1,1’-biphenyl. This intermediate is then subjected to a Heck reaction with vinyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Bromoethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.

Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Reagents like hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of 4-(2-hydroxyethenyl)-1,1’-biphenyl or 4-(2-aminoethenyl)-1,1’-biphenyl.

Oxidation: Formation of 4-(2,3-epoxyethenyl)-1,1’-biphenyl.

Reduction: Formation of 4-(2-ethyl)-1,1’-biphenyl.

Scientific Research Applications

4-(2-Bromoethenyl)-1,1’-biphenyl has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and liquid crystals

Mechanism of Action

The mechanism of action of 4-(2-Bromoethenyl)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and the ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The specific pathways involved depend on the nature of the target and the conditions of the reaction .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4'-Bromo-[1,1'-biphenyl]-2,4-diol (CAS: A953117)

- Molecular Formula : C₁₂H₉BrO₂

- Key Features : Contains hydroxyl (-OH) groups at positions 2 and 4, alongside a bromine atom.

- Impact of Substituents : The hydroxyl groups enhance solubility in polar solvents and increase acidity (pKa ~9–10), making it suitable for pharmaceutical synthesis. The bromine facilitates electrophilic substitution reactions .

4'-Bromomethyl-2-cyanobiphenyl

- Molecular Formula : C₁₄H₁₀BrN

- Key Features: Combines a bromomethyl (-CH₂Br) group with a cyano (-CN) substituent.

- Impact of Substituents: The electron-withdrawing cyano group stabilizes the aromatic system, shifting absorption spectra in UV-vis studies. The bromomethyl group enhances reactivity in nucleophilic substitutions, making it valuable in organic electronics .

FDPAVBi (4,4′-bis-[2-[4-[N,N-bis-(4-fluoro-phenyl-amino)]phenyl-1-yl]-vinyl-1-yl]-1,1′-biphenyl)

- Molecular Formula : C₅₀H₃₄F₄N₄

- Key Features : Fluorine atoms and extended π-conjugation via vinyl groups.

- Comparison with 4-(2-Bromoethenyl)-1,1'-biphenyl: Photophysical Properties: FDPAVBi exhibits a fluorescence emission peak at 460 nm in solution (blue light), with a 7 nm blue shift compared to its non-fluorinated analogue (DPAVBi). This is attributed to fluorine-induced lowering of HOMO/LUMO levels and widened bandgap . Thermal Stability: FDPAVBi has a melting point near 300°C, significantly higher than DPAVBi (~220°C), due to fluorine’s electronegativity enhancing intermolecular interactions . Quantum Efficiency: FDPAVBi’s quantum efficiency in solution is 5.7× higher than Alq₃ (a standard emitter), outperforming 4-(2-Bromoethenyl)-1,1'-biphenyl in optoelectronic applications .

Alkoxy-Substituted Bromobiphenyls

3-((5-Bromopentyl)oxy)-1,1'-biphenyl (CAS: 1149748-49-1)

- Molecular Formula : C₁₇H₁₉BrO

- Key Features : A bromopentyloxy chain at the meta position.

- Comparison :

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|---|

| 4-(2-Bromoethenyl)-1,1'-biphenyl | C₁₄H₁₃Br | 261.16 | Bromoethyl | N/A | Organic synthesis intermediate |

| FDPAVBi | C₅₀H₃₄F₄N₄ | 794.84 | Fluoro, vinyl | ~300 | Blue OLED emitters |

| 4'-Bromo-[1,1'-biphenyl]-2,4-diol | C₁₂H₉BrO₂ | 281.11 | Bromo, dihydroxy | N/A | Pharmaceutical intermediates |

| 4'-Bromomethyl-2-cyanobiphenyl | C₁₄H₁₀BrN | 272.15 | Bromomethyl, cyano | N/A | Cross-coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.